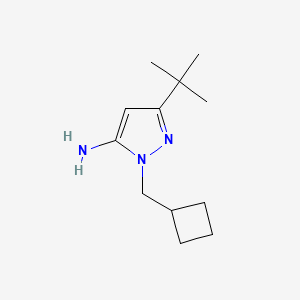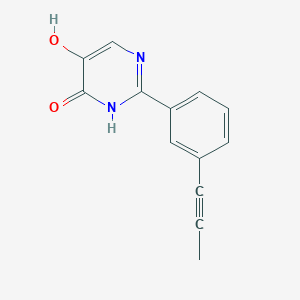![molecular formula C12H21NO3 B13880225 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with four methyl groups. This compound is structurally related to valproic acid, a well-known antiepileptic drug, but features a cyclopropane ring instead of a straight chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid typically involves the following steps:
Formation of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This can be synthesized from 2,3-dimethyl-2-butene through a series of reactions including cyclopropanation and subsequent carboxylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
科学研究应用
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit histone deacetylases, leading to changes in gene expression and cellular function . Additionally, its structural similarity to valproic acid suggests it may modulate neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
Valproic Acid: A straight-chain analog with antiepileptic properties.
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: The parent compound used in the synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to its straight-chain analogs. This structural feature may result in different biological activities and pharmacokinetic profiles.
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-11(2)9(12(11,3)4)10(16)13-7-5-6-8(14)15/h9H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
InChI 键 |
XNCUWDGSRSBZSP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)C(=O)NCCCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
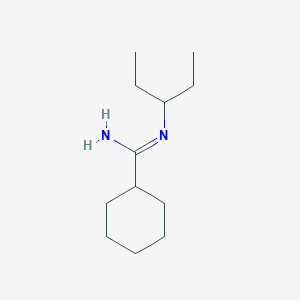
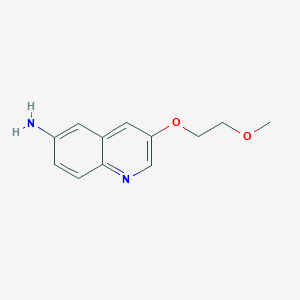
![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
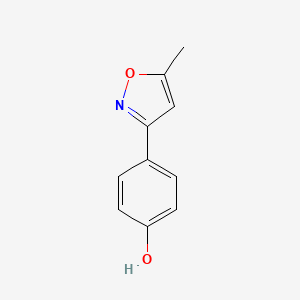
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)

![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)

![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)
